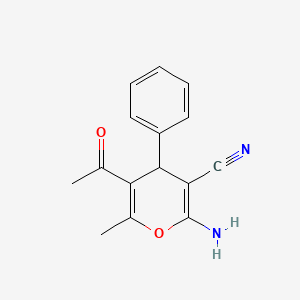![molecular formula C17H13F3N2O B1224293 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL](/img/structure/B1224293.png)
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL is a hydroxyquinoline derivative known for its unique chemical structure and properties . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a quinolinol structure. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL typically involves the following steps:
Formation of the Aniline Intermediate: The starting material, 2-(Trifluoromethyl)aniline, is synthesized through a series of reactions involving trifluoromethylation of aniline derivatives.
Coupling with Quinolinol: The aniline intermediate is then coupled with 8-quinolinol using a suitable coupling agent under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinol moiety to quinoline, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinone derivatives, reduced quinoline compounds, and substituted quinolinol derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A related compound with similar trifluoromethyl and aniline moieties.
2-Fluoro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, differing in the position of the fluorine atom.
Uniqueness
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL stands out due to its unique combination of a trifluoromethyl group and a quinolinol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H13F3N2O |
|---|---|
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2 |
InChI-Schlüssel |
ULCSYECIFXKRHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)
![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)
![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)




![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)

![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
